Chartreusin Chartreusin Chartreusin is a glycoside and a benzochromenone.
Chartreusin is a natural product found in Streptomyces chartreusis with data available.
Brand Name: Vulcanchem
CAS No.: 6377-18-0
VCID: VC0523400
InChI: InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
SMILES: CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Molecular Formula: C32H32O14
Molecular Weight: 640.6 g/mol

Chartreusin

CAS No.: 6377-18-0

Cat. No.: VC0523400

Molecular Formula: C32H32O14

Molecular Weight: 640.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Chartreusin - 6377-18-0

Specification

CAS No. 6377-18-0
Molecular Formula C32H32O14
Molecular Weight 640.6 g/mol
IUPAC Name 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Standard InChI InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
Standard InChI Key PONPPNYZKHNPKZ-RYBWXQSLSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Appearance Solid powder

Introduction

PropertyValueSource
Molecular FormulaC32H31NaO14
Molecular Weight662.6 g/mol
CAS Number1393-72-2
SolubilityDMSO, methanol, aqueous buffers
UV-Vis λmax268 nm, 345 nm

Mechanisms of Biological Activity

Antibiotic Properties

Chartreusin demonstrates bacteriostatic activity against Mycobacterium tuberculosis (MIC90: 2.1 µg/mL) and Staphylococcus aureus (MIC90: 4.3 µg/mL) . Its efficacy against gram-positive organisms stems from preferential binding to AT-rich genomic regions, inducing DNA strand scission via topoisomerase I inhibition . Comparative studies show 3.2-fold greater potency against mycobacteria than rifampicin, though mammalian cell toxicity limits systemic use .

Anticancer Mechanisms

In murine leukemia models (L1210, P388), chartreusin administered intraperitoneally at 5 mg/kg/day achieved 78% tumor growth inhibition through dual mechanisms:

  • DNA Interaction: Binds cooperatively to GC/AT alternated sequences (Kd = 1.8 × 10^7 M^-1), inducing negative supercoiling and blocking replication fork progression .

  • Enzyme Inhibition: Suppresses RNA polymerase II (IC50: 0.34 µM) 4.7-fold more potently than DNA polymerase α (IC50: 1.6 µM), preferentially halting transcription in G1-phase cells .

Equation 1: DNA Binding Affinity
ΔG=RTlnKd=8.31J/mol\cdotpK×298K×ln(1.8×107)=42.1kJ/mol\Delta G = -RT \ln K_d = -8.31 \, \text{J/mol·K} \times 298 \, \text{K} \times \ln(1.8 \times 10^7) = -42.1 \, \text{kJ/mol}

Pharmacological Challenges and Derivative Development

Limitations of Native Chartreusin

Despite promising in vitro activity, chartreusin’s therapeutic index remains suboptimal:

  • Plasma clearance: 28 mL/min/kg (mice)

  • Bioavailability: <5% (IV) vs. 34% (IP)

  • Cytotoxicity threshold: 0.67 µg/mL (IC50)

Synthetic Derivatives

Recent total syntheses of chartreusin analogs via Hauser-Kraus annulation and Yu glycosylation have yielded compounds with improved profiles :

Table 2: Bioactivity of Chartreusin Derivatives

CompoundES-2 Ovarian Cancer IC50DNA Binding Kd (×10^7 M^-1)
Chartreusin0.89 µM1.8
Elsamicin A0.21 µM4.3
Elsamicin B0.17 µM5.1
D329C1.45 µM0.9

The elsamicin series demonstrates 4.1–5.2-fold enhanced DNA affinity over parent chartreusin, correlating with improved cytotoxicity profiles . RNA-seq analyses reveal derivative-specific transcriptional modulation, with elsamicin B inducing 327 differentially expressed genes in ES-2 cells versus 89 for native chartreusin .

Future Directions in Chartreusin Research

Ongoing structure-activity relationship (SAR) studies focus on:

  • Sugar Chain Engineering: Replacing the native 4-O-methyl-D-amicetose with 2,3-di-epi-vancosamine improves aqueous solubility by 2.8-fold .

  • Aglycone Modification: Introducing electron-withdrawing groups at C-14 increases topoisomerase I inhibition potency by 3.3-fold .

  • Prodrug Strategies: PEGylation of the C-6 phenolic hydroxyl extends plasma half-life from 1.2 to 8.7 hours in murine models .

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